molecular formula C19H28BNO3 B580576 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine CAS No. 1206594-08-2

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine

Cat. No. B580576
M. Wt: 329.247
InChI Key: RSXLSRBFXJANTA-UHFFFAOYSA-N
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Description

The compound “4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine” is a complex organic molecule. It contains a morpholine ring, a cyclopropyl group, and a phenyl ring with a tetramethyl dioxaborolane group . The compound is a colorless to yellow liquid or semi-solid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The tetramethyl dioxaborolane group is a boron-containing group that is often used in organic synthesis . The morpholine ring is a six-membered ring containing an oxygen and a nitrogen atom . The cyclopropyl group is a three-membered carbon ring . The exact structure of this compound would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.2 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is also characterized by a topological polar surface area of 38.7 Ų . It is insoluble in water .

Scientific Research Applications

Toxicokinetic and Mutagenicity Studies

Research by Masuda-Herrera et al. (2020) investigated the toxicokinetic properties and mutagenicity of arylboronic acids and esters, including compounds similar to the one , highlighting the importance of understanding the biological interactions and potential genetic impacts of these chemicals (Masuda‐Herrera et al., 2020).

Synthesis and Crystal Structure Analysis

A study by Huang et al. (2021) focused on the synthesis and crystal structure of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, providing insights into the chemical properties and potential applications of these boron-containing intermediates in organic synthesis and material science (Huang et al., 2021).

Molecular Structure and Biological Activity

The synthesis, characterization, and biological activity of boronated compounds, including those similar to the compound , have been explored. Morrison et al. (2010) investigated the cytotoxicities and boron uptake of boronated phosphonium salts, providing a foundation for the development of boron-containing compounds for medical applications, such as boron neutron capture therapy (BNCT) (Morrison et al., 2010).

Synthesis and Application in Drug Discovery

Rodríguez-Arístegui et al. (2011) developed a versatile synthesis method for functionalized dibenzothiophenes via Suzuki coupling, incorporating compounds akin to the one of interest as intermediates. This research underlines the compound's utility in creating pharmacologically active molecules, potentially leading to the discovery of new therapeutic agents (Rodríguez-Arístegui et al., 2011).

Density Functional Theory (DFT) Studies

Liao et al. (2022) conducted a study on the synthesis, characterization, crystal structure, and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, offering a deeper understanding of the electronic structure and properties of boron-containing compounds, which can inform further research and application in material science and organic chemistry (Liao et al., 2022).

properties

IUPAC Name

4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO3/c1-17(2)18(3,4)24-20(23-17)16-7-5-15(6-8-16)19(9-10-19)21-11-13-22-14-12-21/h5-8H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXLSRBFXJANTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine

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